REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17]Cl)=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH:19]1([OH:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>C(OCC)C>[C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][O:25][CH:19]3[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]3)=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7]
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=CC(=CC=C12)CCl
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
Ag2O
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 35° C. over weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
through celite washing with ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (3% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C=CC2=CC(=CC=C12)COC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |